The synthesis of cenersen involves the following key methods:
Cenersen's molecular structure can be described as follows:
The structural properties of cenersen allow it to effectively hybridize with p53 mRNA, leading to RNase H-mediated degradation of the target RNA .
Cenersen primarily engages in the following chemical reactions:
These reactions are critical for cenersen's therapeutic efficacy, particularly in sensitizing cancer cells to chemotherapeutic agents by reducing p53 levels.
Cenersen operates through a well-defined mechanism:
This mechanism is particularly effective in AML cells that express high levels of RNase H, making them more susceptible to cenersen therapy.
Cenersen exhibits several notable physical and chemical properties:
These properties are essential for ensuring that cenersen remains effective during storage and administration .
Cenersen has significant implications in scientific research and clinical applications:
Cenersen (also known as EL625) is a 20-mer phosphorothioate oligonucleotide (5′-d(CGCCCAGCCGTCTCCGGCG*C)-3′, where * denotes phosphorothioate linkage) designed to target the mRNA of the T-cell leukemia 1 oncoprotein. Its chemical structure features a modified backbone where one of the non-bridging oxygen atoms in the phosphate group is replaced with sulfur, significantly enhancing nuclease resistance and extending its biological half-life [1] [5]. The molecular weight is approximately 6,200 Daltons, and it exhibits high aqueous solubility (>100 mg/mL) but limited membrane permeability due to its polyanionic nature [5].
Table 1: Chemical and Biophysical Properties of Cenersen
Property | Specification |
---|---|
Chemical Class | Phosphorothioate Oligonucleotide |
Sequence | 5′-d(CGCCCAGCCGTCTCCGGCG*C)-3′ |
Molecular Weight | ~6,200 Da |
Backbone Modification | Phosphorothioate (all linkages) |
Water Solubility | >100 mg/mL |
Plasma Stability | t½ >24 hours (vs. minutes for unmodified DNA) |
The phosphorothioate modification fundamentally alters Cenersen’s interactions with biological macromolecules. It increases binding affinity to plasma proteins (e.g., albumin, α₂-macroglobulin), facilitating systemic distribution while reducing renal clearance. However, this modification also amplifies non-specific binding to cellular scavenger receptors, contributing to complex uptake kinetics [5] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1